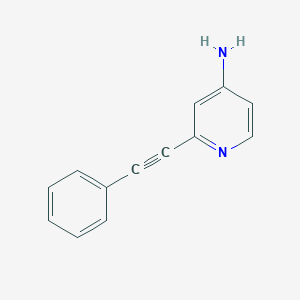
2-(Phenylethynyl)pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylethynyl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenylethynyl group attached to the second position of the pyridine ring and an amine group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)pyridin-4-amine typically involves the Sonogashira coupling reaction. This reaction is carried out between 2-bromo-4-aminopyridine and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2-(Phenylethynyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid, while reduction of the nitro group results in the formation of aniline derivatives .
科学研究应用
2-(Phenylethynyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antiproliferative activity against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
作用机制
The mechanism of action of 2-(Phenylethynyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) . The compound’s ability to modulate these pathways makes it a promising candidate for further investigation.
相似化合物的比较
Similar Compounds
2-(Phenylethynyl)pyridine: Lacks the amine group at the fourth position.
4-Aminopyridine: Lacks the phenylethynyl group.
2-Phenylethynyl-1H-pyrrole: Contains a pyrrole ring instead of a pyridine ring.
Uniqueness
2-(Phenylethynyl)pyridin-4-amine is unique due to the presence of both the phenylethynyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C13H10N2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-(2-phenylethynyl)pyridin-4-amine |
InChI |
InChI=1S/C13H10N2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H2,14,15) |
InChI 键 |
VYUWBTHJZPPQQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=NC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


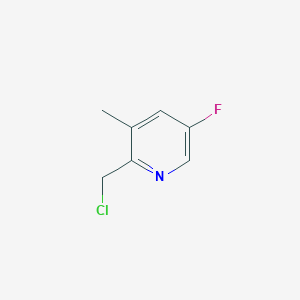
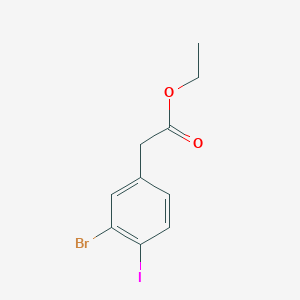


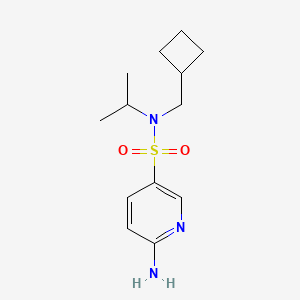
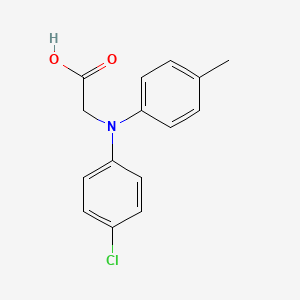


![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
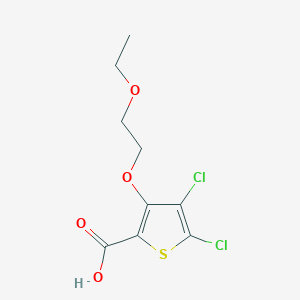

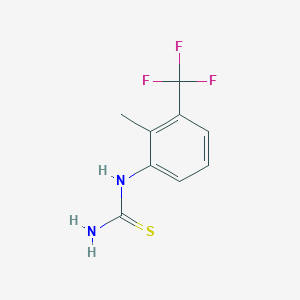
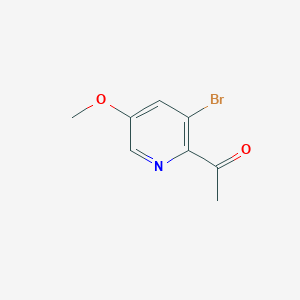
![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)
